molecular formula C14H12ClNO2S B14568329 Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate CAS No. 61785-91-9

Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate

Cat. No.: B14568329
CAS No.: 61785-91-9
M. Wt: 293.8 g/mol
InChI Key: OUSACOHYLCTBGS-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction mixture is usually stirred and refluxed for several hours to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various effects such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

61785-91-9

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12ClNO2S/c1-2-18-14(17)12-9-19-13(16-12)8-7-10-5-3-4-6-11(10)15/h3-9H,2H2,1H3

InChI Key

OUSACOHYLCTBGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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